molecular formula C8H9NO2 B181732 3-Amino-2-methylbenzoic acid CAS No. 52130-17-3

3-Amino-2-methylbenzoic acid

Cat. No. B181732
Key on ui cas rn: 52130-17-3
M. Wt: 151.16 g/mol
InChI Key: BYHMLZGICSEKIY-UHFFFAOYSA-N
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Patent
US05530028

Procedure details

Ground 3-amino-2-methylbenzoic acid (17 g, 0.11 mole) was mixed with methanol (120 mL) in a 1-13-neck round bottom flask provided with a mechanical stirrer and a thermometer. To this mixture, concentrated sulfuric acid, 15.5 mL, was added dropwise with stirring. Upon the addition, the temperature of the mixture went up to 50° C. The addition time was 2 minutes. Following the addition, the flask was placed on a pre-heated oil bath and the temperature of 50°-55° C. inside the flask was maintained. Thereafter, a dropwise addition of sodium nitrite solution (8.1 g in 17 mL of water) was started. When the temperature reached 62° C., the heating under the oil bath was turned off. After additional 10 min on the oil bath (the heater still turned off), the temperature dropped to 55° C., at which point sodium hydroxide (50% aqueous, 55 g) diluted water (55 mL) was added dropwise over 30 minutes, followed by water (55 mL) in one portion, and dimethyl sulfate (25 mL) dropwise in two portions (15 mL plus 10 mL) over 30 minutes with 20 minutes apart. The reaction mixture was allowed to cool to room temperature whereupon it was poured over concentrated sulfuric acid, 40 mL, diluted with water (360 mL), the product collected by filtration, and dried in vacuo over 24 hours to give 3-methoxy-2-methylbenzoic acid (12 g). 1H-NMR (CDCl3) δppm 2.50 (s, 3H), 3.85 (s, 3H), 7.03 (d 1H, Ar), 7.22 (dd, 1H, C-5), 7.59 (d, 1H, Ar).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
Name
Quantity
55 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
360 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
reactant
Reaction Step Seven
Name
Quantity
55 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.N([O-])=O.[Na+].[OH-].[Na+].S(OC)([O:26][CH3:27])(=O)=O>O.CO>[CH3:27][O:26][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
55 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
55 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
360 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
55 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a mechanical stirrer
ADDITION
Type
ADDITION
Details
Upon the addition
CUSTOM
Type
CUSTOM
Details
went up to 50° C
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
the flask was placed on a pre-heated oil bath
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of 50°-55° C. inside the flask was maintained
CUSTOM
Type
CUSTOM
Details
reached 62° C.
WAIT
Type
WAIT
Details
After additional 10 min on the oil bath (the heater still turned off
Duration
10 min
ADDITION
Type
ADDITION
Details
was added dropwise over 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the product collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo over 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
COC=1C(=C(C(=O)O)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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